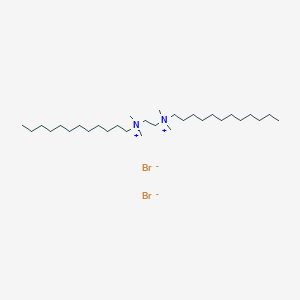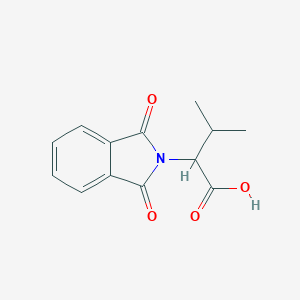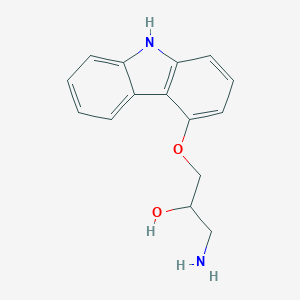
4-Nitrothiophenol
Overview
Description
4-Nitrothiophenol (4-NTP) is a compound that has been extensively studied due to its interesting electrochemical and catalytic properties. It is known for its ability to undergo redox reactions and its interaction with metal surfaces, which makes it a subject of interest in the field of plasmon-mediated reactions and surface-enhanced Raman spectroscopy (SERS) .
Synthesis Analysis
The synthesis of 4-NTP and its derivatives can be achieved through various methods. For instance, 4-NTP can be modified on a gold electrode using a self-assembly method, which involves dipping the electrode into a 4-NTP/dichloromethane solution . Additionally, nitro-functionalized oligothiophenes, which are related to 4-NTP, can be synthesized and have been shown to possess attractive electrochemical properties . Furthermore, new fluorescent 4-alkoxyphenyl-nitrothiophene compounds have been synthesized via alkali-assisted alkylation, demonstrating the versatility of 4-NTP derivatives .
Molecular Structure Analysis
The molecular structure of 4-NTP and its derivatives has been analyzed using various spectroscopic techniques. Density functional theory calculations have aided in understanding the behavior of asymmetrically substituted nitro compounds, revealing their push-pull systems and photoinduced charge transfer properties . The molecular structures of newly synthesized 4-alkoxyphenyl-nitrothiophene compounds have been determined by IR, 1H NMR, and mass spectroscopy, highlighting the influence of the thiophene bridge and alkoxy donor moiety on their properties .
Chemical Reactions Analysis
4-NTP is involved in several chemical reactions, particularly plasmon-mediated reactions on metal surfaces. It can be reduced to 4-aminothiophenol (4-ATP) on laser-illuminated noble metal nanoparticles, a process likely initiated by electron transfer from the nanoparticle to the adsorbed molecules . The oxidative nucleophilic substitution of hydrogen (ONSH) is another reaction involving 4-NTP derivatives, leading to the formation of amino-nitrothiophenes . Additionally, the photocatalyzed surface reduction of 4-NTP observed on a silver plasmonic film has been investigated, providing insights into the molecular mechanism of the reduction process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-NTP and its derivatives are influenced by their molecular structure. The electrochemical behavior of 4-NTP modified electrodes shows redox responses based on the reduction stages of the nitro group in the molecule . The spectroscopic properties of nitro-functionalized oligothiophenes indicate their potential as electroactive molecular materials with stable species upon oxidation and reduction . The interaction of 4-NTP with low-energy electrons has implications for plasmon-mediated reactions, with the reduction of 4-NTP leading to various products depending on the reaction conditions . The antioxidant efficiency and molecular docking studies of 4-alkoxyphenyl-nitrothiophene compounds also reflect their chemical properties and potential applications .
Scientific Research Applications
Plasmon-Driven Catalytic Reactions
4-Nitrothiophenol (4NTP) has been utilized in plasmon-driven catalytic reactions. Kang et al. (2015) demonstrated the catalytic reactions of 4NTP on Ag microspheres using in situ surface-enhanced Raman spectroscopy (SERS). This study provided insights into the impact of reaction atmospheres and laser power on the dimerization and reduction of 4NTP, revealing its transformation under certain conditions (Kang et al., 2015).
In Situ Electrochemistry Studies
Wang et al. (2021) integrated rotating disk electrodes (RDEs) with SERS to study the electrochemical reduction of this compound. This in situ technique clarified the reaction mechanisms of nitrobenzenes at the molecular level, highlighting the reduction mechanism of this compound to 4-aminothiophenol (Wang et al., 2021).
Electrochemical Behavior on Modified Electrodes
Tsutsumi et al. (1995) explored the electrochemical behavior of this compound modified electrodes prepared by a self-assembly method. Their study provided valuable data on the redox responses of the nitro group in the 4-NTP molecule (Tsutsumi et al., 1995).
Interaction with Gold Nanoparticles
Linke et al. (2019) studied the vibrational sum frequency spectra of 4-NTP to investigate plasmonic effects from its interaction with gold nanoparticles. This research provided insights into the enhancement of SF intensity due to plasmonic effects in different systems involving 4-NTP (Linke et al., 2019).
Surface-Enhanced Infrared Absorption Spectroscopy
Verger et al. (2013) focused on the development of transparent thin film materials for strong infrared absorption of organic compounds like this compound, highlighting the potential application of these films in optical micro-sensors (Verger et al., 2013).
Molecular Electronic Device Applications
Chen et al. (1999) employed a molecule containing a nitroamine redox center, similar to this compound, in an electronic device. The device exhibited negative differential resistance and a significant on-off peak-to-valley ratio, demonstrating the potential of such molecules in electronic applications (Chen et al., 1999).
Photocatalytic Surface Reduction
Qiu et al. (2015) applied this compound in a catalysis/SERS bifunctional composite for the non-plasmonic SERS self-monitoring of a catalytic reaction, demonstrating its use in sensitive and interference-free monitoring of catalysis reactions (Qiu et al., 2015).
Mechanism of Action
Target of Action
4-Nitrothiophenol, also known as 4-Nitrobenzenethiol, primarily targets noble metals due to its molecular structure . It binds covalently to these metals, making it a commonly used reporter molecule for various experiments .
Mode of Action
The interaction of this compound with its targets involves a process known as resonant Raman spectroscopy . This process reveals that the molecule exhibits two intrinsic resonances at specific wavelengths . The molecule’s large Raman scattering cross-section is a result of this interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the reduction of the compound to 4,4’-dimercaptoazobenzene (DMAB) on laser-illuminated noble metal nanoparticles . This reaction is triggered by a transfer of low-energy electrons from the nanoparticle to the adsorbed molecules .
Pharmacokinetics
Its interaction with noble metals suggests that its bioavailability may be influenced by the presence of these metals .
Result of Action
The action of this compound results in the synthesis of a dual emission fluorescent probe for the differential sensing of glutathione (GSH) and cysteine/homocysteine (Cys/Hcy) . Additionally, it can be used to synthesize diaryl thioethers via a copper-catalyzed C-S coupling reaction .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the molecule’s interaction with noble metals is a key factor in its mode of action . Furthermore, the reaction of this compound to DMAB on laser-illuminated noble metal nanoparticles is influenced by factors such as temperature and the chemical environment .
Safety and Hazards
Future Directions
The catalytic reduction of 4-NTP has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is being used to explore synthesized efficient catalytic nanostructured materials . The future of 4-NTP lies in the continued exploration of its properties and applications in various fields .
Biochemical Analysis
Biochemical Properties
4-Nitrothiophenol exhibits catalytic properties and has been instrumental in the synthesis of diverse heterocyclic compounds . It interacts with various enzymes and proteins, serving as a reagent for synthesizing a wide range of organic compounds . The nature of these interactions is largely dependent on the molecular structure of this compound, which allows it to bind covalently to noble metals and exhibit a large Raman scattering cross-section .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The molecule exhibits two intrinsic resonances at specific wavelengths, which may enhance the Raman intensity at these specific excitation wavelengths .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Subcellular Localization
Factors such as targeting signals or post-translational modifications could potentially direct it to specific compartments or organelles .
properties
IUPAC Name |
4-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVSRMHOPMXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075145 | |
| Record name | 4-Nitrothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrothiophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1849-36-1 | |
| Record name | 4-Nitrobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrothiophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrothiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Nitrothiophenol?
A1: The molecular formula of this compound is C6H5NO2S, and its molecular weight is 155.19 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 4-NTP?
A2: Researchers utilize a range of spectroscopic techniques to analyze 4-NTP, including:
- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides information about molecular vibrations and is particularly sensitive to molecules adsorbed on metal surfaces. It is extensively used to study the adsorption and reactions of 4-NTP on metallic nanostructures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of 4-NTP adsorbed on surfaces. This technique helps researchers understand the interaction between 4-NTP and different substrates. [, ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the 4-NTP molecule and is helpful in studying the optical properties of 4-NTP-functionalized materials. [, , ]
- Vibrational Sum Frequency Spectroscopy (vSFS): vSFS is a surface-sensitive technique providing information about the orientation and ordering of molecules at interfaces. It is used to study the self-assembled monolayers of 4-NTP on metal surfaces. [, ]
Q3: How does 4-NTP interact with gold surfaces?
A3: 4-NTP readily forms self-assembled monolayers (SAMs) on gold surfaces through a strong thiol-gold interaction. [, , , ] The sulfur atom in the thiol group (SH) strongly binds to the gold atoms, forming a stable Au-S bond.
Q4: Does the adsorption structure of 4-NTP on gold surfaces vary?
A4: Yes, the adsorption structure of 4-NTP on Au(111) surfaces can vary depending on the surface coverage. At lower coverages, the molecules tilt more towards the surface due to enhanced van der Waals interactions. []
Q5: How does the presence of a nitro group affect 4-NTP's adsorption?
A5: The nitro group in 4-NTP plays a crucial role in its interaction with metallic surfaces. The electron-withdrawing nature of the nitro group influences both the electronic structure and the chemical reactivity of the molecule when adsorbed. [, , ]
Q6: What is the significance of 4-NTP in catalysis research?
A6: 4-NTP is commonly used as a model compound for studying metal nanoparticle-catalyzed reactions, particularly reduction reactions. [, , , , , , , , , ] Its well-characterized SERS spectrum and reactivity make it ideal for investigating reaction kinetics and mechanisms.
Q7: What is a common reaction involving 4-NTP in catalysis studies?
A7: A widely studied reaction is the reduction of 4-NTP to 4-aminothiophenol (4-ATP) using sodium borohydride (NaBH4) as a reducing agent. [, , , , , , , , , , , ] This reaction is frequently employed to evaluate the catalytic activity of different metal nanoparticles and to investigate the mechanism of plasmon-mediated catalysis.
Q8: How is the reduction of 4-NTP to 4-ATP monitored?
A8: Researchers employ SERS to monitor the reduction reaction in situ. The SERS spectra of 4-NTP and 4-ATP exhibit distinct peaks, allowing for real-time monitoring of the reactant, intermediate, and product concentrations during the reaction. [, , , , , , , , , , , ]
Q9: Can you elaborate on the mechanism of 4-NTP reduction on metal nanoparticles?
A9: While the exact mechanism can be complex and depend on factors such as the metal, surrounding environment, and light irradiation, a simplified picture involves the following:
Q10: Does modifying the structure of 4-NTP affect its activity?
A10: Yes, structural modifications of 4-NTP can significantly influence its reactivity and interactions. For instance, introducing electron-donating or withdrawing groups on the aromatic ring can alter its electron density, affecting its adsorption strength on metal surfaces and its susceptibility to reduction. []
Q11: How does 4-NTP compare to other thiophenol derivatives in terms of SERS activity?
A11: The presence of the nitro group in 4-NTP significantly enhances its SERS activity compared to other thiophenol derivatives like 4-aminothiophenol (4-ATP). The nitro group's strong electron-withdrawing nature contributes to a stronger chemical enhancement mechanism in SERS. []
Q12: How is computational chemistry employed in research on 4-NTP?
A12: Computational methods like Density Functional Theory (DFT) are crucial in understanding the electronic structure of 4-NTP, its adsorption behavior on metal surfaces, and the mechanisms of reactions it undergoes. These simulations provide valuable insights into the molecule's properties and behavior at the molecular level. [, , ]
Q13: What are the limitations of using 4-NTP as a probe molecule in SERS?
A13: While 4-NTP is a popular SERS probe molecule, its reactivity and potential for photodecomposition under laser irradiation pose limitations. Careful selection of experimental conditions and laser power is crucial to ensure reliable SERS measurements. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



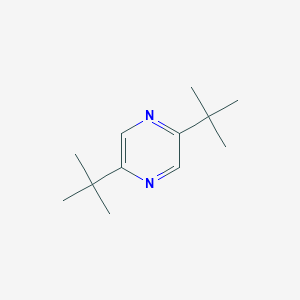

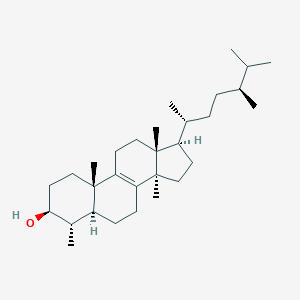


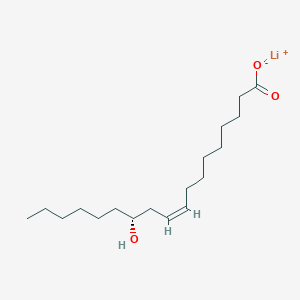

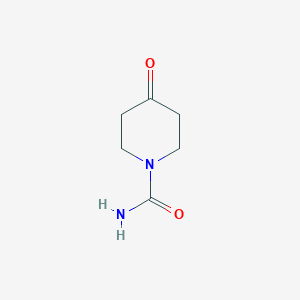


![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
